molecular formula C8H4F5NO B12571936 3,4-Difluoro-5-(trifluoromethyl)benzamide CAS No. 261944-88-1

3,4-Difluoro-5-(trifluoromethyl)benzamide

Cat. No.: B12571936
CAS No.: 261944-88-1
M. Wt: 225.11 g/mol
InChI Key: CZDQHDKZBSAGHQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)benzamide (CAS: 261944-88-1) is a fluorinated benzamide derivative characterized by fluorine atoms at the 3- and 4-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 5-position. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and agrochemical research. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the trifluoromethyl group contributes to strong electron-withdrawing effects, influencing binding interactions in biological systems .

Properties

CAS No.

261944-88-1

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H4F5NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15)

InChI Key

CZDQHDKZBSAGHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzamide typically involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile in the presence of potassium carbonate (K2CO3) and hydrogen peroxide (H2O2). The reaction proceeds under controlled conditions to yield the desired benzamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents on the aromatic ring activate the molecule toward nucleophilic aromatic substitution (NAS). Key reactions include:

  • Amide Formation : Synthesized via reaction of 3,4-difluoro-5-(trifluoromethyl)benzoyl chloride with ammonia in iso-propanol at -10°C to 0°C, yielding the benzamide with >99% purity .

  • Halogen Exchange : Under copper catalysis, aryl chlorides with electron-withdrawing groups (e.g., -CF₃) can undergo trifluoromethylation via single-electron transfer (SET) mechanisms .

Table 1: Substitution Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
AmidationNH₃, iso-propanol, -10°C to 0°C3,4-Difluoro-5-(trifluoromethyl)benzamide90%
TrifluoromethylationCuI, FSO₂CF₂CO₂Me, DMFCF₃-substituted derivatives60-84%

Oxidation and Reduction

  • Oxidation : The trifluoromethyl group is resistant to oxidation, but the benzamide’s aromatic ring may undergo controlled oxidation with KMnO₄ under acidic conditions to form carboxylic acid derivatives.

  • Reduction : LiAlH₄ reduces the amide to a primary amine, though competing defluorination may occur at elevated temperatures.

Table 2: Redox Reaction Parameters

ReactionReagentsConditionsMajor ProductNotesSource
OxidationKMnO₄, H₂SO₄80°C, 6 h3,4-Difluoro-5-(trifluoromethyl)benzoic acidLow yield (≤40%)
ReductionLiAlH₄, THFReflux, 12 h3,4-Difluoro-5-(trifluoromethyl)benzylamineRequires inert atmosphere

Coupling Reactions

The amide functional group enables participation in peptide-like couplings:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., PdCl₂) facilitate cross-coupling with aryl halides, producing biaryl amines .

  • Suzuki-Miyaura Coupling : The benzamide’s aryl fluoride reacts with boronic acids under Pd catalysis, enabling diversification of the aromatic ring .

Table 3: Coupling Reaction Examples

Coupling TypeCatalysts/ReagentsSubstrateProduct ApplicationSource
Buchwald-HartwigPdCl₂, Xantphos, Cs₂CO₃4-Bromo-3-oxo-Δ⁴-steroidsAnticancer agents
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Pyridinyl boronic acidsFluorinated agrochemicals

Synthetic Pathways

Primary Synthesis Route :

  • Benzoyl Chloride Preparation : 3,4-Difluoro-5-(trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride .

  • Amidation : The acid chloride is treated with ammonia gas in iso-propanol at -10°C to 0°C, yielding the benzamide .

Alternative Route :

  • Hydrolysis of Nitriles : 3,4-Difluoro-5-(trifluoromethyl)benzonitrile undergoes acidic hydrolysis (H₂SO₄, H₂O) to form the benzamide, though yields are moderate (50-60%) .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The -CF₃ group directs incoming electrophiles to meta/para positions, but steric hindrance from fluorine limits reactivity .

  • Amide Hydrolysis : Under strongly acidic (HCl, 120°C) or basic (NaOH, 100°C) conditions, the amide hydrolyzes to the corresponding carboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Research has identified 3,4-difluoro-5-(trifluoromethyl)benzamide as a potential candidate in the development of anticancer agents. Its structural analogs have shown promising results in inhibiting cancer cell proliferation. For instance, studies involving substituted benzamides have demonstrated their effectiveness in targeting specific cancer pathways, leading to reduced tumor growth rates.

1.2 Central Nervous System Disorders
The compound is also being explored for its neuroprotective properties. It has been investigated as a β-secretase (BACE1) inhibitor for Alzheimer's disease treatment. The incorporation of trifluoromethyl groups enhances the compound's ability to interact with biological targets, improving its potency against neurodegenerative diseases .

1.3 Antimicrobial Properties
Another significant application lies in its antimicrobial potential. Research indicates that derivatives of 3,4-difluoro-5-(trifluoromethyl)benzamide exhibit activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant pathogens .

Agrochemical Applications

2.1 Herbicides and Pesticides
The compound's fluorinated structure contributes to its stability and effectiveness as an agrochemical agent. Studies indicate that fluorinated benzamides can serve as effective herbicides and pesticides by disrupting essential biological processes in target organisms. The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues and increased herbicidal activity .

2.2 Insect Growth Regulators
Insect growth regulators (IGRs) derived from 3,4-difluoro-5-(trifluoromethyl)benzamide have been developed to manage pest populations sustainably. These compounds disrupt hormonal processes in insects, preventing maturation and reproduction without affecting non-target species significantly .

Case Studies

Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated various analogs of trifluoromethyl-substituted benzamides for their anticancer properties. The results indicated that specific substitutions at the para position significantly enhanced cytotoxicity against breast cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Neuroprotective Agents
In research focused on Alzheimer's disease, compounds similar to 3,4-difluoro-5-(trifluoromethyl)benzamide were tested for their ability to inhibit BACE1 activity. The findings revealed that these compounds could lower amyloid-beta levels in vitro, indicating potential for therapeutic use in neurodegenerative disorders .

Case Study 3: Agrochemical Efficacy
Field trials conducted on herbicides containing this compound demonstrated significant weed control efficacy compared to traditional herbicides. The trials highlighted the compound's ability to reduce herbicide resistance development in target weed populations due to its unique mechanism of action .

Mechanism of Action

The mechanism by which 3,4-Difluoro-5-(trifluoromethyl)benzamide exerts its effects is primarily through its interaction with molecular targets that are sensitive to the presence of fluorine atoms. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, affecting pathways involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3,4-Difluoro-5-(trifluoromethyl)benzamide, a comparative analysis with structurally analogous benzamides is provided below.

Table 1: Structural and Functional Comparison of Fluorinated Benzamides

Compound Name Substituents Molecular Formula Key Biological/Functional Properties Source/Application
3,4-Difluoro-5-(trifluoromethyl)benzamide 3-F, 4-F, 5-CF₃ C₈H₄F₅NO Not explicitly reported; inferred high metabolic stability and potential antimicrobial activity due to CF₃ and F groups Antimicrobial research (inference)
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH, 4-CF₃ C₁₄H₉ClF₃NO₂ Strong cytotoxicity against Desulfovibrio piger (64–66% biomass inhibition at 0.37–1.10 µmol/L) Antimicrobial agent
2,4-Difluoro-5-(trifluoromethoxy)benzamide 2-F, 4-F, 5-OCF₃ C₈H₄F₅NO₂ Similar lipophilicity; trifluoromethoxy group may reduce metabolic stability compared to CF₃ Agrochemical intermediate
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-F, 4-Cl C₁₄H₉ClF₂N₂O₂ Insect growth regulator; inhibits chitin synthesis Pesticide
5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide 5-Cl, 2-OH, 3,4-Cl₂ C₁₃H₈Cl₃NO₂ Moderate antimicrobial activity (49–50% inhibition at 0.37–1.10 µmol/L) Antimicrobial research

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in 3,4-Difluoro-5-(trifluoromethyl)benzamide and its analogs (e.g., 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) correlates with enhanced cytotoxicity and antimicrobial potency. This is attributed to increased electron-withdrawing effects and hydrophobic interactions with biological targets . Fluorine atoms at the 3- and 4-positions may improve metabolic stability compared to non-fluorinated analogs, as seen in diflubenzuron (2,6-difluoro substitution) .

Antimicrobial Activity :

  • Compounds with chlorine and nitro substituents (e.g., 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit stronger growth inhibition (82–90%) than purely fluorinated derivatives, suggesting that electron-deficient aromatic systems enhance antimicrobial efficacy .
  • The absence of a hydroxyl (-OH) group in 3,4-Difluoro-5-(trifluoromethyl)benzamide may reduce solubility but increase membrane permeability compared to hydroxylated analogs .

Agrochemical vs. Pharmaceutical Applications :

  • While 3,4-Difluoro-5-(trifluoromethyl)benzamide lacks reported pesticidal activity, structurally related compounds like diflubenzuron demonstrate that fluorinated benzamides can serve dual roles in medicinal and agrochemical contexts .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl and difluoromethyl groups significantly influences its chemical properties and biological interactions, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of 3,4-Difluoro-5-(trifluoromethyl)benzamide can be represented as follows:

C9H5F5NO\text{C}_9\text{H}_5\text{F}_5\text{N}O

The trifluoromethyl group (CF3-CF_3) and difluoromethyl groups (CF2H-CF_2H) enhance lipophilicity and metabolic stability, which are essential for drug design.

Anticancer Activity

Recent studies have demonstrated that 3,4-Difluoro-5-(trifluoromethyl)benzamide exhibits significant anticancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer).
  • Inhibition Rates :
    • PC3: Up to 64.20% inhibition at 5 µg/mL.
    • K562: Maximum inhibition of 37.80%.
    • HeLa: Inhibition rate of 48.25%.
    • A549: Inhibition rate of 40.78% .

The structure-activity relationship (SAR) indicates that the presence of the trifluoromethyl group enhances the inhibitory potency compared to non-fluorinated analogs .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Tested Microorganisms : Various fungi and bacteria.
  • Results : Certain derivatives exhibited excellent antifungal activity against species such as Botrytis cinerea, with inhibition rates exceeding 80% .
CompoundMicroorganismInhibition Rate (%)
5lB. cinerea100
5nPhomopsis sp.>80

This suggests potential applications in agricultural settings as antifungal agents.

Enzyme Inhibition

3,4-Difluoro-5-(trifluoromethyl)benzamide has been evaluated for its ability to inhibit specific enzymes:

  • Target Enzymes : IκB kinase β and potassium channels (KCNQ2/Q3).
  • IC50 Values :
    • IκB kinase β: Notable inhibition observed in related compounds.
    • KCNQ2/Q3 channels: EC50 of 0.38 μM indicating strong activity in models of epilepsy and pain .

Case Studies

  • Anticancer Efficacy :
    A study evaluated the anticancer effects of several trifluoromethyl-containing benzamides, including our compound, revealing that modifications to the aromatic ring significantly influenced cytotoxicity against cancer cells .
  • Antimicrobial Screening :
    In a comparative analysis of various trifluoromethyl derivatives, it was found that compounds similar to 3,4-Difluoro-5-(trifluoromethyl)benzamide had superior antifungal properties compared to traditional fungicides .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 3,4-Difluoro-5-(trifluoromethyl)benzamide, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and amines. For example, acylation of 3,4-difluoro-5-(trifluoromethyl)benzoic acid with ammonia or hydroxylamine derivatives under Schotten-Baumann conditions (e.g., using thionyl chloride to generate the acyl chloride intermediate). Reaction optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for acylation), and solvent selection (e.g., dichloromethane or THF) to minimize side products like hydrolysis .
  • Key Parameters :

StepReagents/ConditionsYield Optimization
Acyl Chloride FormationSOCl₂, reflux, 2–4 hrs>85% purity via NMR
AmidationNH₃ (g), THF, 0°CExcess amine (1.5 eq.)

Q. How can the structural and electronic properties of 3,4-Difluoro-5-(trifluoromethyl)benzamide be characterized experimentally and computationally?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) using tools like Mercury CSD 2.0 for structural visualization and comparison with analogous benzamide derivatives .
  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions due to fluorine substitution .
    • Data Contradictions : Discrepancies in melting points (e.g., 287.5–293.5°C in some reports vs. >111°C decomposition in others) may arise from polymorphic forms or impurities; DSC analysis is recommended for validation .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Limited solubility in polar solvents (e.g., water) but improved in acetonitrile or chloroform (0.5–1.2 mg/mL at 25°C). Use co-solvents like DMSO (10% v/v) for biological assays .
  • Stability : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions. Store at -20°C under inert atmosphere to prevent decomposition .

Advanced Research Questions

Q. How can catalytic hydrogenation be applied to modify the trifluoromethyl group or benzamide scaffold for structure-activity relationship (SAR) studies?

  • Methodological Answer : Manganese-based catalysts (e.g., Mn-PNN pincer complexes) enable selective hydrogenation of amides to alcohols or amines. For 4-(trifluoromethyl)benzamide derivatives, reaction conditions (50 bar H₂, 140°C, 24–48 hrs) yield >65% conversion with minimal defluorination .
  • Optimization Table :

CatalystSubstrateConversion (%)Selectivity (%)
Mn-2Benzamide6590 (Alcohol)

Q. What pharmacological targets are hypothesized for this compound, and how can in vitro assays validate its mechanism of action?

  • Methodological Answer : Analogous trifluoromethyl benzamides target bacterial aminoacyl-tRNA synthetases (e.g., AcpS-Pptase) or oncogenic kinases (e.g., BRAF V600E). Assay design:

  • Enzyme Inhibition : Measure IC₅₀ via fluorescence polarization (FP) using FITC-labeled substrates.
  • Cell Viability : Evaluate IC₅₀ in cancer cell lines (e.g., A375 melanoma) using MTT assays .
    • SAR Insight : Fluorine atoms enhance membrane permeability and metabolic stability, critical for lead optimization .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :

  • NMR Validation : Compare experimental ¹⁹F NMR shifts (δ -60 to -65 ppm for CF₃) with computed values (GIAO-DFT). Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .
  • IR Analysis : Confirm amide C=O stretch (1650–1680 cm⁻¹) and CF₃ vibrations (1150–1250 cm⁻¹) using attenuated total reflectance (ATR)-FTIR. Contamination by residual solvents (e.g., DMF) can obscure peaks .

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